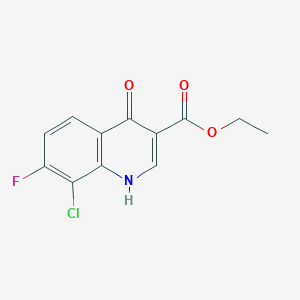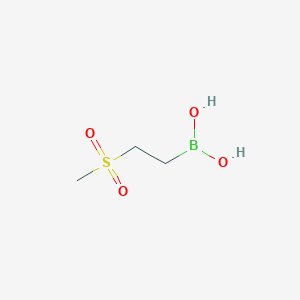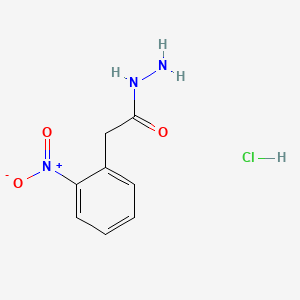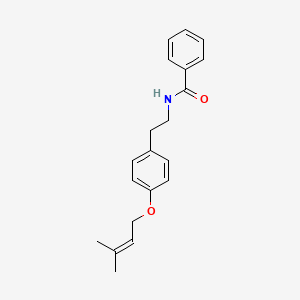![molecular formula C8H5BrN2O2S B13452481 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of thieno[2,3-b]pyridine followed by the introduction of an amino group and carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of environmentally benign solvents are often employed to enhance efficiency and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine substituent can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted thienopyridines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a kinase inhibitor and other pharmacological activities.
Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridine: Lacks the amino and bromine substituents but shares the core structure.
3-Aminothieno[2,3-b]pyridine-2-carboxamide: Similar structure with an amide group instead of a carboxylic acid.
5-Bromothieno[2,3-b]pyridine-2-carboxylic acid: Lacks the amino group but has the bromine and carboxylic acid groups.
Uniqueness
The presence of both amino and bromine substituents, along with the carboxylic acid group, makes 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid unique. These functional groups provide multiple sites for chemical modification, enhancing its versatility in various applications.
Eigenschaften
Molekularformel |
C8H5BrN2O2S |
|---|---|
Molekulargewicht |
273.11 g/mol |
IUPAC-Name |
3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2S/c9-3-1-4-5(10)6(8(12)13)14-7(4)11-2-3/h1-2H,10H2,(H,12,13) |
InChI-Schlüssel |
BXBIJRVCKRULFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C(=C(S2)C(=O)O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride](/img/structure/B13452401.png)
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)
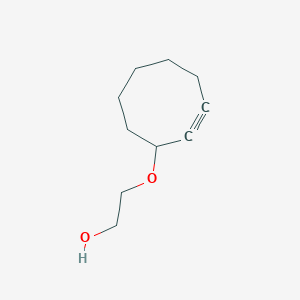
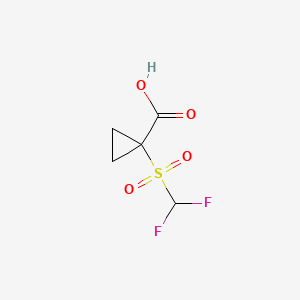


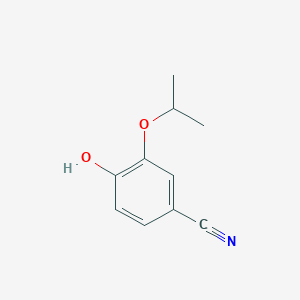

![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
